molecular formula C16H17NO3S B3918441 N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide

N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide

Cat. No. B3918441
M. Wt: 303.4 g/mol
InChI Key: DQTUHVGJPPLSIT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin and has gained popularity as a recreational drug due to its hallucinogenic properties. However,

Scientific Research Applications

Chemical Synthesis

N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide and its derivatives are extensively used in chemical synthesis. For instance, one study demonstrated its utility in the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the synthesis of erythrinanes (Chikaoka et al., 2003). Another study highlighted its application in a high-yielding cyclisation process to synthesize compounds like (±)-crispine A (King, 2007).

Anticancer Research

In the field of anticancer research, derivatives of N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide have shown promise. A novel series of such derivatives were synthesized and evaluated as antiproliferative agents, exhibiting cytotoxic activities against various human cancer cell lines (Toolabi et al., 2022).

Synthesis of Potential Pesticides

This compound is also involved in the synthesis of potential pesticides. Research has been conducted on derivatives of N-(2,5-dimethoxyphenyl)-2-(phenylthio)acetamide for their application as pesticides, where new powder diffraction data were provided to understand their structure better (Olszewska et al., 2011).

Synthesis of Bioactive Compounds

Further, it is used in the synthesis of various bioactive compounds. For example, a study focused on the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers, exploring an alternative pathway to 2-Amidophenol-Derived Phytotoxic Metabolites (Girel et al., 2022).

Antimicrobial and Hemolytic Activities

The compound's derivatives have been studied for their antimicrobial and hemolytic activities. A series of these derivatives were synthesized and evaluated for their effectiveness against various microbial species, showing significant activities (Gul et al., 2017).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-12-8-9-15(20-2)14(10-12)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTUHVGJPPLSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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